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Compound of Interest

1,2-Dimethyl-2-
Compound Name:
piperidinecarboxylic acid

CAS No.: 1316224-65-3

Cat. No.: B1473482

Get Quote

Executive Summary

1,2-Dimethyl-2-piperidinecarboxylic acid (also known as

-dimethylpipecolic acid) is a quaternary amino acid characterized by a piperidine ring with a
methyl group on the nitrogen (position 1) and a geminal methyl/carboxyl pair at the alpha-
carbon (position 2).[1][2]

This structural arrangement creates a quaternary stereocenter, significantly restricting the
conformational flexibility of the peptide backbone when incorporated into sequences. It is
primarily utilized in drug discovery to:

e Lock Bioactive Conformations: Restrict

and
torsion angles to stabilize helical or turn structures (e.g.,

-helix or
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-turn mimics).

» Block Proteolysis: The steric bulk of the

-methyl group prevents enzymatic degradation by proteases.

e Modulate Lipophilicity: The additional methyl groups increase the LogP compared to the

parent pipecolic acid, improving membrane permeability.

Chemical Identity & Structure
Nomenclature & ldentification

Property

Detail

IUPAC Name

1,2-Dimethylpiperidine-2-carboxylic acid

Common Names

-Methyl-

-methylpipecolic acid; 1,2-Dimethylpipecolic acid

CAS Number

1316224-65-3 (Generic/Racemic), 1706419-00-

2 (Specific Isomers)

Molecular Formula

Molecular Weight 157.21 g/mol
Exists as (
Chirality ) and (

) enantiomers due to the C2 stereocenter.[3]

Structural Analysis & Conformational Lock

The compound features a tetrasubstituted carbon at C2. In standard amino acids, the C

has a hydrogen atom. Here, the hydrogen is replaced by a methyl group.[4] This leads to the
Thorpe-Ingold effect (gem-dimethyl effect), which favors ring closure and specific torsion

angles.

The
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-methyl group adds further constraint by preventing hydrogen bonding at the nitrogen and
increasing steric clash with the preceding residue's carbonyl oxygen.
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Figure 1: Structural connectivity showing the quaternary center at C2 and the N-methylation
site. The interaction between the

-methyl and

-methyl groups restricts rotation, locking the conformation.

Physicochemical Properties[1][6][7]1[8][9][10]

The properties below are derived from structural analogues (2-methylpipecolic acid and

-methylpipecolic acid) due to the specific compound's rarity in bulk commercial catalogs.
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Property Value /| Description
Physical State White crystalline solid (Zwitterionic form)
Melting Point >200°C (Decomposition typical for amino acids)

Soluble in water, methanol; sparingly soluble in
Solubility ethanol; insoluble in non-polar solvents
(hexane).[5]

~2.2 (Carboxyl group is more acidic due to
pKa (Acid) inductive effect of quaternary ammonium if

protonated)

~9.8 (Tertiary amine, slightly lower than
pKa (Base) secondary amines due to steric hindrance to

solvation)

LoaP ~0.5 - 1.0 (Estimated; more lipophilic than
0
I pipecolic acid due to two methyl groups)

Isoelectric Point (pl) ~6.0

Synthesis & Manufacturing Strategies

Synthesis of quaternary amino acids is challenging due to the steric hindrance at the

-carbon. Two primary strategies are recommended for research-scale production.

Strategy A: -Methylation of 2-Methylpipecolic Acid
(Recommended)

This is the most reliable route if 2-methylpipecolic acid (a known natural product analogue) is
available.

o Starting Material: 2-Methyl-2-piperidinecarboxylic acid (2-Methylpipecolic acid).
e Reagent: Formaldehyde (

) and Sodium Cyanoborohydride (
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) or Formic Acid (Eschweiler-Clarke).

e Mechanism: Reductive amination. The secondary amine is methylated to form the tertiary

amine.

Strategy B: -Alkylation of -Protected Pipecolic Acid

This route builds the quaternary center from the parent pipecolic acid.

Protection: Protect Nitrogen (e.g.,

-Boc-pipecolic acid methyl ester).

o Enolization: Treat with a strong, non-nucleophilic base (e.g., KHMDS or LDA) at -78°C to
form the enolate.

¢ Alkylation: Add Methyl lodide (

). Note: This step is sterically demanding and may require specific additives (DMPU).

o Deprotection &

-Methylation: Remove Boc, then

-methylate.

Experimental Protocols
Protocol 1: Synthesis via Reductive Amination (Strategy
A)

Target: 1,2-Dimethyl-2-piperidinecarboxylic acid from 2-methylpipecolic acid.
Reagents:

o 2-Methyl-2-piperidinecarboxylic acid (1.0 eq)

o Formaldehyde (37% ag. solution, 5.0 eq)

e Sodium Cyanoborohydride (
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, 2.0 eq)

Acetonitrile / Water (1:1 v/v)

Acetic Acid (to adjust pH)

Procedure:

Dissolution: Dissolve 2-methyl-2-piperidinecarboxylic acid (1 mmol) in

(20 mL).

pH Adjustment: Adjust pH to ~5-6 using glacial acetic acid. This facilitates iminium ion
formation without protonating the amine too strongly.

Addition: Add Formaldehyde solution. Stir for 15 minutes at room temperature.
Reduction: Cool to 0°C. Add

portion-wise over 10 minutes.

o Safety Note:
generates HCN gas in strong acid; ensure proper ventilation and keep pH > 4.

Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor by
TLC (n-Butanol/AcOH/Water) or LC-MS.

Quenching: Quench with 1M HCI (carefully) to decompose excess hydride.

Purification: Concentrate in vacuo. Purify using lon-Exchange Chromatography (Dowex
50W) or Preparative HPLC.

o Elution: Elute with 1M

if using Dowex.

Protocol 2: Characterization Standards

To validate the structure, ensure the following signals are present in NMR:
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e 1H NMR (

o ~3.0-3.5 ppm (Singlet, 3H):
-Methyl group.
o ~1.5 ppm (Singlet, 3H):
-Methyl group (C2-Me).
o ~1.6-2.5 ppm (Multiplets, 6H): Piperidine ring protons.
e 13C NMR:

o Distinct quaternary carbon signal at ~65-70 ppm (C2).

o Carbonyl signal at ~175 ppm (COOH).

Applications in Drug Discovery[5]
Peptidomimetics

Incorporating 1,2-dimethyl-2-piperidinecarboxylic acid into a peptide sequence creates a
"kink" or a rigid turn.

» Helix Initiation: The steric bulk promotes the formation of

-helices or
-helices by restricting the conformational space of the preceding residues.

e Beta-Turn Mimicry: Used in place of Proline to stabilize Type VI

-turns.

Proteolytic Stability

Peptides containing this residue are highly resistant to proteases (e.g., Trypsin, Chymotrypsin)
because the enzyme's active site cannot accommodate the steric bulk of the
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-methyl and

-methyl groups simultaneously. This extends the plasma half-life of peptide drugs.

Local Anesthetic Analogues

Structurally, this compound is the acid precursor to analogues of Mepivacaine and
Bupivacaine. While Mepivacaine is

-methyl-pipecolyl-2,6-xylidide (lacking the
-methyl), the introduction of the

-methyl group (as in this compound) would likely increase the duration of action and lipophilicity
of the resulting amide anesthetic, though potentially altering toxicity profiles.
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Helix/Turn Stabilization

Figure 2: Functional impact of the compound in therapeutic development.
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(Note: Specific literature on the isolated 1,2-dimethyl derivative is sparse; references provided
cover the foundational chemistry of the class).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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